molecular formula C6H14ClN B1422421 (cyclobutylMethyl)MethylaMine hydrochloride CAS No. 1251925-47-9

(cyclobutylMethyl)MethylaMine hydrochloride

Cat. No.: B1422421
CAS No.: 1251925-47-9
M. Wt: 135.63 g/mol
InChI Key: ZMZJOIIGRUXAEM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry designation for this compound is 1-cyclobutyl-N-methylmethanamine hydrochloride, reflecting its systematic structural organization. The molecular formula C₆H₁₄ClN indicates the presence of six carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and one chloride ion, with a total molecular weight of 135.63 grams per mole. Alternative nomenclature systems recognize this compound as cyclobutanemethanamine, N-methyl-, hydrochloride in a 1:1 stoichiometric ratio, emphasizing the salt formation between the organic base and hydrochloric acid.

The systematic naming convention follows the principle of identifying the longest carbon chain containing the nitrogen atom, with the cyclobutyl group treated as a substituent on the primary methyl carbon attached to nitrogen. The presence of an additional methyl group directly bonded to nitrogen designates this as a secondary amine structure. The hydrochloride designation indicates the protonated state of the nitrogen atom with the corresponding chloride counterion, forming a stable crystalline salt structure.

Table 1: Molecular Formula Analysis

Component Formula Molecular Weight (g/mol) Percentage by Mass
Organic Base C₆H₁₃N 99.18 73.1%
Hydrochloric Acid HCl 36.45 26.9%
Complete Salt C₆H₁₄ClN 135.63 100.0%

The structural formula can be represented as a cyclobutyl ring connected through a methylene bridge to a methylammonium cation, with the positive charge balanced by the chloride anion. This arrangement creates a compact molecular structure with significant steric interactions between the cyclobutyl ring and the methylated nitrogen center.

Properties

IUPAC Name

1-cyclobutyl-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-7-5-6-3-2-4-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZJOIIGRUXAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-47-9
Record name Cyclobutanemethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251925-47-9
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Record name (cyclobutylmethyl)(methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (cyclobutylMethyl)MethylaMine hydrochloride typically involves the following steps:

    Synthesis of Cyclobutylmethyl Alcohol: This is achieved by reacting methyl acrylate with cyclobutyl lithium to obtain cyclobutylmethyl vinyl methyl alcohol.

    Formation of (CyclobutylMethyl)MethylaMine: The cyclobutylmethyl vinyl methyl alcohol is then reacted with ammonia to produce (cyclobutylmethyl)methylamine.

    Conversion to Hydrochloride Salt: Finally, (cyclobutylmethyl)methylamine is treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(CyclobutylMethyl)MethylaMine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Organic Synthesis

(CyclobutylMethyl)MethylaMine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions:

  • Alkylation : It can be further alkylated to form tertiary amines.
  • Acylation : Reacts with acid chlorides or anhydrides to yield amides.
  • Oxidation : Capable of being oxidized to form corresponding imines or nitriles under specific conditions.

These reactions are essential for creating pharmaceuticals, agrochemicals, and specialty chemicals .

Pharmacological Research

The compound is investigated for its potential pharmacological properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Research has suggested that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, warranting further exploration in medicinal chemistry.

Material Science

In material science, this compound can be used as an intermediate in the synthesis of polymers and resins. Its reactivity allows for the creation of novel materials with specific properties tailored for industrial applications .

Case Study 1: Synthesis of Novel Pharmaceuticals

In a study exploring new analgesics, researchers utilized this compound as an intermediate. The compound was successfully transformed into several derivatives that demonstrated significant pain-relief effects in preclinical models. The findings suggest that this compound could lead to the development of new therapeutic agents.

Case Study 2: Polymer Development

Another investigation focused on using this compound in the synthesis of high-performance polymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, indicating its potential for industrial applications .

Mechanism of Action

The mechanism of action of (cyclobutylMethyl)MethylaMine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylamine Hydrochloride (CAS 593-51-1)

  • Molecular Formula : CH₃NH₂·HCl
  • Molecular Weight : 67.52 g/mol
  • Structural Features : Simplest primary amine hydrochloride, lacking complex substituents.
  • Applications : Widely used in synthesizing ephedrine, theophylline, herbicides, and methamphetamine precursors .
  • Pharmacological Activity: No inherent therapeutic activity; primarily a synthetic building block.
  • Safety : Corrosive, releases toxic fumes upon decomposition. Requires stringent handling protocols .

Key Difference : The absence of a cyclobutyl group in methylamine hydrochloride reduces its steric hindrance and lipophilicity, limiting its utility in targeted drug design compared to (cyclobutylmethyl)methylamine hydrochloride .

3-Methylcyclobutanamine Hydrochloride

  • Molecular Formula : C₅H₁₁N·HCl (estimated)
  • Molecular Weight : ~121.56 g/mol
  • Structural Features : Cyclobutane ring with a methyl group adjacent to the amine.
  • Applications: Limited data, but cyclobutane-containing amines are explored in medicinal chemistry for conformational rigidity .
  • Pharmacological Activity : Unspecified; structural analogs are studied for CNS activity.

Key Difference: The methyl group on the cyclobutane ring (vs.

(Cyclobutylmethyl)(propan-2-yl)amine Hydrochloride (CAS 1803603-80-6)

  • Molecular Formula : C₈H₁₈ClN
  • Molecular Weight : 163.69 g/mol
  • Structural Features : Isopropyl substituent instead of methyl on the amine.
  • Applications: Pharmaceutical intermediate; suppliers include Baimei Jihua and Block Chemical Technology .
  • Pharmacological Activity : Used in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors.

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

  • Molecular Formula: C₇H₁₅NO·HCl
  • Molecular Weight : 165.66 g/mol (estimated)
  • Structural Features : Ether-linked ethoxy chain between the cyclobutylmethyl group and amine.
  • Applications : Explored in agrochemicals and peptide mimetics due to its polar ether linkage .
  • Pharmacological Activity : Enhances solubility compared to purely hydrocarbon analogs.

Key Difference : The ether oxygen introduces hydrogen-bonding capacity, improving aqueous solubility relative to the target compound .

Butenafine Hydrochloride

  • Molecular Formula : C₂₃H₂₇N·HCl
  • Molecular Weight : 353.93 g/mol
  • Structural Features : Benzylamine derivative with a naphthalene backbone.
  • Applications : Topical antifungal agent targeting squalene epoxidase .
  • Pharmacological Activity: Fungicidal against dermatophytes via lanosterol synthesis inhibition .

Key Difference : The aromatic naphthalene structure enables π-π interactions in enzyme binding, unlike the aliphatic cyclobutane in the target compound .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Applications
(Cyclobutylmethyl)methylamine HCl C₆H₁₄ClN 135.64 Cyclobutylmethyl + methylamine Pharmaceutical intermediates
Methylamine HCl CH₃NH₂·HCl 67.52 Simple primary amine Bulk chemical synthesis
3-Methylcyclobutanamine HCl C₅H₁₁N·HCl ~121.56 Methyl-substituted cyclobutane Medicinal chemistry research
(Cyclobutylmethyl)(propan-2-yl)amine HCl C₈H₁₈ClN 163.69 Cyclobutylmethyl + isopropylamine PROTACs, kinase inhibitors
2-(Cyclobutylmethoxy)ethan-1-amine HCl C₇H₁₅NO·HCl ~165.66 Ether-linked ethoxy chain Agrochemicals, peptide mimetics
Butenafine HCl C₂₃H₂₇N·HCl 353.93 Naphthalene-derived benzylamine Antifungal therapy

Discussion of Structural and Functional Differences

  • Cyclobutane vs.
  • Substituent Effects : Replacing methyl with isopropyl (as in ) increases hydrophobicity, which could improve blood-brain barrier penetration in CNS drugs .
  • Ether vs. Alkyl Linkages : The ether oxygen in 2-(cyclobutylmethoxy)ethan-1-amine HCl improves solubility but may reduce metabolic stability compared to alkyl-linked analogs .

Biological Activity

(CyclobutylMethyl)MethylaMine hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on neurotransmission, toxicity profiles, and therapeutic applications. A summary of relevant research findings, case studies, and data tables will be provided to present a comprehensive overview.

Chemical Structure and Properties

This compound is derived from methylamine, which is known for its role in various biological processes. The cyclobutylmethyl group introduces unique steric and electronic properties that can influence the compound's interaction with biological targets.

Neurotransmission Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly through interactions with histamine receptors. Histamine-3 (H3) receptors are implicated in cognitive functions and neurological disorders. Compounds that modulate these receptors can have therapeutic potential for conditions such as Alzheimer's disease and schizophrenia .

Table 1: Summary of Biological Activities

Activity TypeObservations
H3 Receptor ModulationPotential agonist or antagonist roles affecting neurotransmission
Neurotoxin AntagonismInhibits internalization of clostridial neurotoxins at specific concentrations
CytotoxicityVariable effects based on concentration; high concentrations may inhibit activity

Case Studies

  • Neurotoxin Interaction : A study demonstrated that this compound antagonizes the effects of botulinum toxin types A, B, and C by preventing their internalization at cholinergic nerve endings. This suggests a protective role against certain neurotoxic agents, making it a candidate for further research in neuroprotection .
  • Histamine Receptor Studies : In a series of experiments assessing the binding affinity of various amines to H3 receptors, this compound was found to exhibit significant activity. Its structure allowed for selective modulation of receptor signaling pathways, which could lead to advancements in treating cognitive disorders .

Toxicological Profile

The compound's safety profile is crucial for its potential therapeutic use. Studies have shown that while low concentrations may stimulate biological activity, higher concentrations can lead to cytotoxic effects. This biphasic response necessitates careful consideration in dosing regimens.

Table 2: Toxicological Data Overview

Concentration (mM)Biological Effect
1-8Antagonism of neuromuscular blockade
8-10No irreversible tissue damage observed
>16Inhibition of biological activity

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter release and receptor activation. Its ability to inhibit the internalization of neurotoxins suggests a protective mechanism at the synaptic level. Additionally, its interaction with histamine receptors may influence downstream signaling pathways related to cognition and memory.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (cyclobutylmethyl)methylamine hydrochloride, and how can reaction conditions be optimized for reproducibility?

  • Methodology : A common approach involves reductive amination of cyclobutanecarbaldehyde with methylamine, followed by hydrochlorination. Key steps include:

  • Cyclobutane precursor activation : Use polar solvents (e.g., methanol) to enhance intermediate stability .
  • Reduction : Sodium borohydride or catalytic hydrogenation under inert atmosphere (N₂/Ar) to minimize side reactions .
  • Purification : Recrystallization from ethanol/ether mixtures improves yield and purity (>95%) .
    • Critical parameters : Monitor pH during hydrochlorination (target pH 4–5) to avoid over-protonation or degradation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (cyclobutyl protons) and δ 1.4–1.8 ppm (methylamine protons) confirm structure .
  • ¹³C NMR : Cyclobutyl carbons appear at 25–35 ppm; methylamine carbons at 40–45 ppm .
    • Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z corresponding to C₆H₁₃N·HCl (e.g., 136.1 for free base + HCl) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Stability protocol :

  • Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., cyclobutane derivatives) .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts >220 nm) .
    • Recommended storage : Desiccated at –20°C in inert atmosphere to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Troubleshooting steps :

  • Solvent effects : Compare D₂O vs. DMSO-d₆ spectra; cyclobutyl protons may exhibit splitting in protic solvents due to H-bonding .
  • Dynamic effects : Variable-temperature NMR (25–60°C) identifies conformational exchange broadening in cyclobutyl rings .
    • Cross-validation : Pair NMR with X-ray crystallography (if crystals form) or DFT calculations to confirm bond angles and torsional strain .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Byproduct analysis : Common impurities include:

ImpuritySourceMitigation
N-methylcyclobutylmethanol Over-reduction of imine intermediateOptimize stoichiometry (1:1.2 aldehyde:methylamine) .
Dimerized cyclobutane Radical coupling under acidic conditionsUse stabilizers (e.g., BHT) and inert gas sparging .
  • Process optimization : Employ flow chemistry for controlled reaction kinetics and reduced side-product accumulation .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • DFT/MD approaches :

  • Reactivity mapping : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclobutyl ring .
  • Solvent modeling : COSMO-RS simulations predict solubility and stability in ionic liquids or supercritical CO₂ .
    • Validation : Correlate computational results with experimental kinetic studies (e.g., Arrhenius plots for hydrolysis rates) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

  • Dose-response modeling :

  • Non-linear regression : Fit data to Hill equation (EC₅₀, slope factor) using tools like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
    • Reporting standards : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in aqueous solutions?

  • Hazard mitigation :

  • Ventilation : Use fume hoods during weighing; aerosol formation risk is high due to hygroscopicity .
  • Spill management : Neutralize with 5% acetic acid; avoid alkaline agents (risk of exothermic amine release) .
    • Waste disposal : Segregate halogenated waste for incineration; comply with EPA guidelines for amine hydrochlorides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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